2-(4-Fluorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Description
This compound is a piperazine-based derivative featuring a 4-fluorophenyl group and a 4-methylthiazole moiety linked via a ketone bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. Synthesis typically involves coupling reactions between substituted piperazines and fluorophenyl precursors, followed by purification via column chromatography and crystallization . Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and X-ray crystallography (where applicable) .
Key structural attributes:
- Molecular Formula: C₁₇H₁₉FN₃OS·HCl
- Molecular Weight: ~386.88 g/mol (calculated).
- Functional Groups: Fluorophenyl (electron-withdrawing), thiazole (heterocyclic aromatic), and piperazine (basic nitrogen-rich ring).
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS.ClH/c1-13-12-23-16(19-13)11-20-6-8-21(9-7-20)17(22)10-14-2-4-15(18)5-3-14;/h2-5,12H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAVOUZQPUWEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group, a piperazine moiety, and a thiazole derivative, which are known to influence biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Activity
Research indicates that compounds containing thiazole and piperazine structures exhibit diverse pharmacological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown promising antibacterial properties. For instance, certain thiazole-integrated compounds displayed significant activity against various bacterial strains, outperforming standard antibiotics in some cases .
- Anticancer Potential : Several studies have demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. For example, specific analogues have been tested against Jurkat and HT-29 cell lines, showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the thiazole and piperazine rings. For example:
- Substituent Effects : Modifications on the phenyl ring significantly affect the compound's potency. The introduction of electron-donating groups enhances cytotoxicity against cancer cells .
- Molecular Dynamics : Computational studies suggest that hydrophobic interactions play a crucial role in the binding affinity of these compounds to their targets .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines, revealing substantial inhibition of cell growth and induction of apoptosis. The findings suggest that the compound may act through multiple pathways, including modulation of apoptosis-related proteins .
- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a lead compound for developing new antibiotics .
- Neuropharmacology : Preliminary investigations into the neuropharmacological effects showed potential anticonvulsant properties, warranting further exploration into its mechanism of action in neurological disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Activity and Solubility
- Fluorophenyl vs. Methylphenoxy: The target compound’s 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to the methylphenoxy group in the analog from . Fluorine’s electron-withdrawing effects may improve binding affinity in target receptors .
- Thiazole vs.
- Hydrochloride Salt vs. TFA Salt : The hydrochloride salt in the target compound improves aqueous solubility relative to the trifluoroacetate (TFA) salt in ’s compound, which may affect bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
